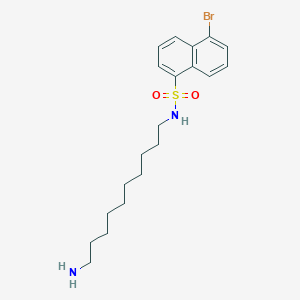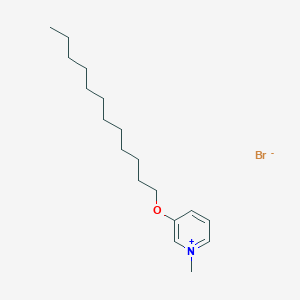
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzoxazinone ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method. This involves the use of cyanuric chloride and dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, which simplifies the process and increases the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Benzoxazine derivatives.
Substitution: Various substituted benzoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an enzyme inhibitor, particularly for proteases and elastases.
Medicine: Investigated for its potential as an anti-cancer agent and anti-inflammatory drug.
Industry: Used in the development of new materials with enhanced chemical stability and biological activity
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
4H-3,1-Benzoxazin-4-ones: Other derivatives with different substituents at the 2-position, such as methyl or phenyl groups.
Uniqueness
The presence of the trifluoromethyl group in 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(trifluoromethyl)- enhances its chemical stability and biological activity compared to other benzoxazinone derivatives. This makes it a more potent inhibitor of enzymes and a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
112107-45-6 |
|---|---|
Molekularformel |
C9H6F3NO2 |
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-13-7(14)5-3-1-2-4-6(5)15-8/h1-4,8H,(H,13,14) |
InChI-Schlüssel |
KUAIFAGXNPQWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)

![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)











